

# Application of Enasidenib-d6 in Drug-Drug Interaction Studies

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## Compound of Interest

Compound Name: Enasidenib-d6

Cat. No.: B15137361

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## Introduction

Enasidenib (Idhifa®) is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1][2] Understanding the potential for drug-drug interactions (DDIs) is critical for its safe and effective use, as cancer patients are often on multiple concomitant medications. **Enasidenib-d6**, a deuterated form of enasidenib, serves as a crucial tool, primarily as an internal standard, in the bioanalytical assays that underpin these DDI studies. Its use ensures accurate quantification of enasidenib concentrations in complex biological matrices, a fundamental requirement for robust pharmacokinetic (PK) and DDI assessment.

In vitro studies have shown that enasidenib can inhibit various drug-metabolizing enzymes and transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3.[1][3] This document provides detailed application notes and protocols for investigating the DDI potential of enasidenib, highlighting the integral role of **enasidenib-d6**.

## Data Presentation: Summary of Clinical DDI Studies

The following tables summarize the results from clinical DDI studies where enasidenib was co-administered with probe substrates for various cytochrome P450 (CYP) enzymes and drug transporters.

Table 1: Effect of Enasidenib on the Pharmacokinetics of CYP Probe Substrates[2]

CYP Isozyme	Probe Substrate	Parameter	Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone)	90% Confidence Interval
CYP2D6	Dextromethorphan	AUC(0-∞)	1.37	0.96, 1.96
		C <sub>max</sub>	1.24	0.94, 1.65
CYP2C9	Flurbiprofen	AUC(0-∞)	1.14	1.01, 1.29
		C <sub>max</sub>	0.97	0.86, 1.08
CYP3A4	Midazolam	AUC(0-∞)	0.57	0.34, 0.97
		C <sub>max</sub>	0.77	0.39, 1.53
CYP2C19	Omeprazole	AUC(0-∞)	1.86	1.33, 2.60
		C <sub>max</sub>	1.47	0.93, 2.31
CYP2C8	Pioglitazone	AUC(0-∞)	0.80	0.62, 1.03
		C <sub>max</sub>	0.87	0.65, 1.16

Table 2: Effect of Enasidenib on the Pharmacokinetics of Transporter Probe Substrates[1]

Transporter(s)	Probe Substrate	Parameter	Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone)	90% Confidence Interval
P-gp	Digoxin (0.25 mg)	AUC(0-30 days)	1.2	0.9, 1.6
OATP1B1, OATP1B3, BCRP	Rosuvastatin (10 mg)	AUC(0-∞)	3.4	2.6, 4.5
Cmax	3.66	N/A		

Note: The Cmax ratio for rosuvastatin was reported as an increase of 366%, which is presented here as a ratio of 3.66.[\[4\]](#)

## Experimental Protocols

### Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of enasidenib for major CYP isozymes. **Enasidenib-d6** would be used in the analytical phase to ensure accurate quantification if enasidenib itself were being measured.

Objective: To evaluate the direct inhibitory potential of enasidenib on major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

- Human liver microsomes (HLM)
- NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

- Enasidenib
- Positive control inhibitors for each CYP isozyme
- Phosphate buffer (pH 7.4)
- Acetonitrile with an internal standard (e.g., a deuterated analog of the metabolite or a structurally similar compound; if quantifying enasidenib, **enasidenib-d6** would be used here).
- 96-well plates
- LC-MS/MS system

#### Procedure:

- Preparation of Reagents: Prepare stock solutions of enasidenib, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).
- Incubation Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM, and the NADPH regenerating system.
- Pre-incubation: Add varying concentrations of enasidenib or the positive control inhibitor to the wells. Pre-incubate the mixture at 37°C for 10 minutes.
- Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
- Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

- LC-MS/MS Analysis: Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Plot the percentage of inhibition versus the logarithm of the enasidenib concentration. Determine the IC50 value using a suitable nonlinear regression model.

## Protocol 2: Clinical DDI Study with a Cocktail of Probe Substrates

This protocol describes a clinical study to assess the in vivo DDI potential of enasidenib.

**Enasidenib-d6** is essential for the bioanalytical method to quantify enasidenib concentrations in patient plasma samples.

**Objective:** To evaluate the effect of multiple doses of enasidenib on the pharmacokinetics of a cocktail of probe substrates for various CYP enzymes and transporters.

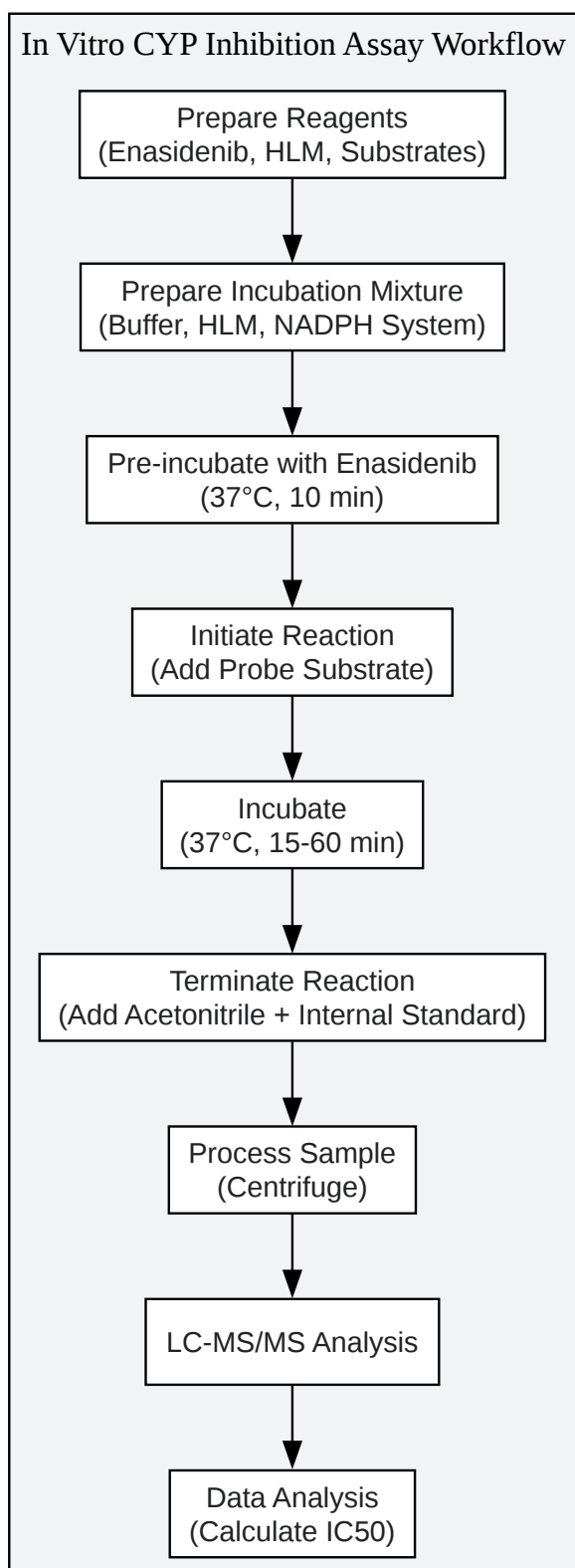
**Study Design:**

- Open-label, single-sequence study in patients with relapsed or refractory AML or myelodysplastic syndrome.[\[1\]](#)[\[2\]](#)
- Day 1: Administer a cocktail of probe substrates alone (e.g., dextromethorphan, flurbiprofen, midazolam, omeprazole, pioglitazone, digoxin, rosuvastatin).
- Serial Blood Sampling: Collect blood samples at predetermined time points to characterize the pharmacokinetics of each probe substrate.
- Enasidenib Administration: Administer enasidenib (e.g., 100 mg once daily) for a specified duration (e.g., 28 days) to reach steady-state concentrations.[\[1\]](#)[\[2\]](#)
- Day 28: Co-administer the same cocktail of probe substrates with enasidenib.
- Serial Blood Sampling: Repeat the blood sampling schedule to characterize the pharmacokinetics of the probe substrates in the presence of enasidenib.

**Bioanalytical Method:**

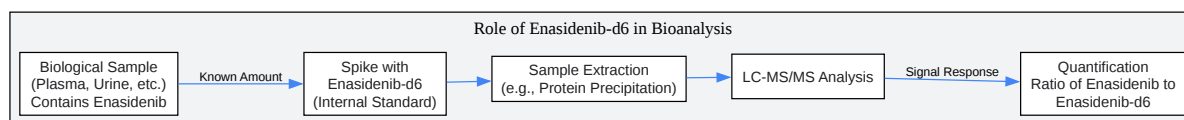
- **Sample Preparation:** Extract plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Add **enasidenib-d6** as the internal standard to all samples, calibrators, and quality controls to account for variability during sample processing and analysis.
- **LC-MS/MS Analysis:** Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of all probe substrates, their major metabolites, and enasidenib. The use of stable isotope-labeled internal standards like **enasidenib-d6** is best practice.
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters (e.g., AUC, C<sub>max</sub>) for each probe substrate with and without co-administration of enasidenib using non-compartmental analysis.
- **Statistical Analysis:** Calculate the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters to assess the significance of any observed interactions.

## Visualizations



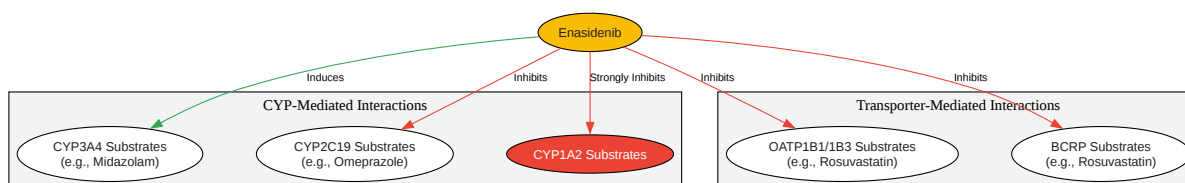
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Caption: Workflow for an in vitro CYP inhibition assay.



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Caption: Use of **Enasidenib-d6** as an internal standard.



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Caption: Summary of Enasidenib's key DDI mechanisms.

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## References

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